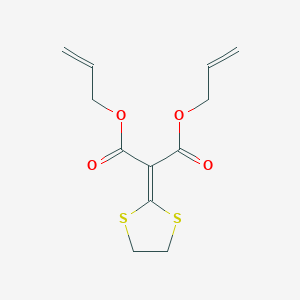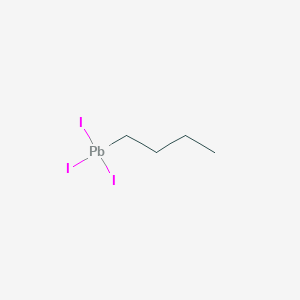
Butyl(triiodo)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(triiodo)plumbane is an organolead compound with the chemical formula C4H9PbI3 It is a derivative of plumbane, where three iodine atoms and one butyl group are bonded to a lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(triiodo)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Lead(IV) iodide and other lead(IV) compounds.
Reduction: Lead(II) iodide and other lead(II) compounds.
Substitution: Various organolead halides depending on the substituent used.
Applications De Recherche Scientifique
Butyl(triiodo)plumbane has several applications in scientific research:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.
Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.
Mécanisme D'action
The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl(trichloro)plumbane: Similar structure but with chlorine atoms instead of iodine.
Butyl(tribromo)plumbane: Similar structure but with bromine atoms instead of iodine.
Butyl(trifluoro)plumbane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Butyl(triiodo)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro, bromo, and fluoro analogs
Propriétés
Numéro CAS |
43135-81-5 |
|---|---|
Formule moléculaire |
C4H9I3Pb |
Poids moléculaire |
645 g/mol |
Nom IUPAC |
butyl(triiodo)plumbane |
InChI |
InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
ORJBTSHPJFGCDD-UHFFFAOYSA-K |
SMILES canonique |
CCCC[Pb](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
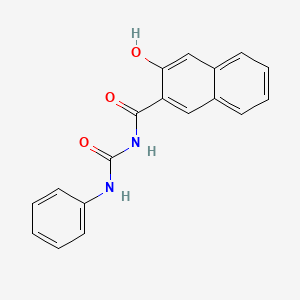
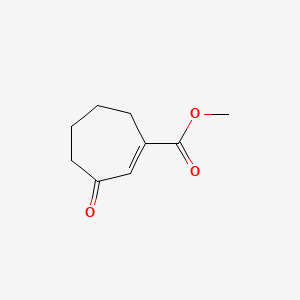

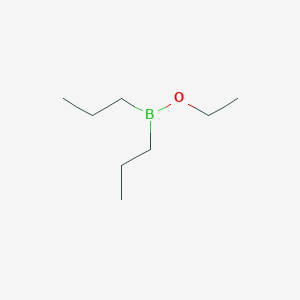
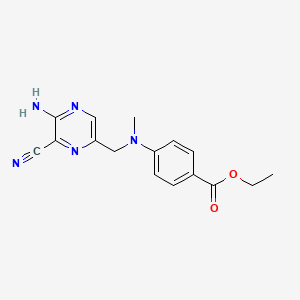
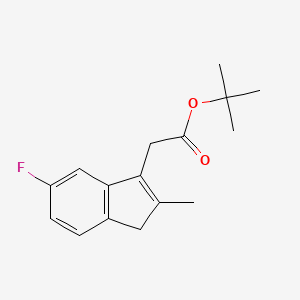

![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
